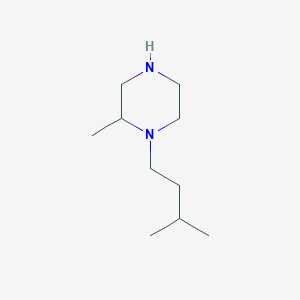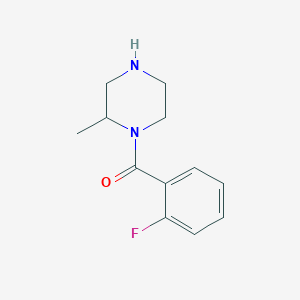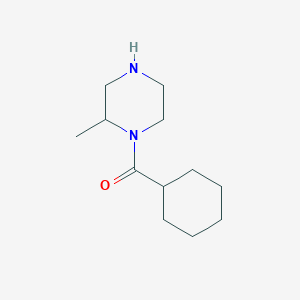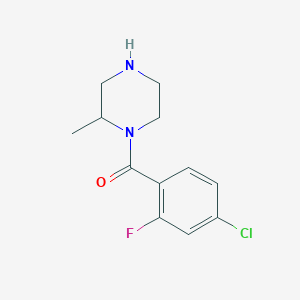
3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one” is a chemical compound with the molecular formula C10H20N2O . It is also known as "1-Butanone, 3-methyl-1-(2-methyl-1-piperazinyl)-" . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H . This indicates the presence of a piperazine ring in the structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.72 . It is typically stored at room temperature . More specific properties like density, melting point, and boiling point were not found in the search results.科学的研究の応用
3MB has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the synthesis of various compounds. It has also been used in medicinal chemistry as a precursor for the synthesis of various drugs. In addition, 3MB has been used in biochemistry and pharmacology to study the mechanism of action and biochemical and physiological effects of various compounds.
作用機序
Target of Action
Similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.
Mode of Action
The exact mode of action of 3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one is currently unknown due to the lack of specific research on this compound. Based on its potential role in the synthesis of antidepressants , it might interact with its targets to modulate neurotransmitter levels, thereby influencing mood.
実験室実験の利点と制限
3MB has several advantages for lab experiments. It is a colorless liquid with a sweet smell, making it easy to handle and store. It is also soluble in water, making it easy to use in aqueous solutions. In addition, 3MB is a versatile compound, making it useful for a variety of scientific research applications.
However, 3MB also has some limitations. It is a toxic compound, and care must be taken when handling and storing it. In addition, it can be difficult to synthesize 3MB in large quantities, making it difficult to use for large-scale experiments.
将来の方向性
There are several potential future directions for 3MB research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of how 3MB works and how it can be used in various scientific research applications. Another potential direction is to develop new synthesis methods for 3MB that are more efficient and cost-effective. Finally, further research could be done to explore the potential therapeutic applications of 3MB, such as in the treatment of neurological disorders.
合成法
3MB can be synthesized from the reaction of 2-methylpiperazine and 1-butanone. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction takes place at a temperature of around 100-110 degrees Celsius and is complete in a few hours. The resulting product is a colorless liquid with a sweet odor.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-methyl-1-(2-methylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-4-11-7-9(12)3/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSJGPYZBIIVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)


![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)







![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)